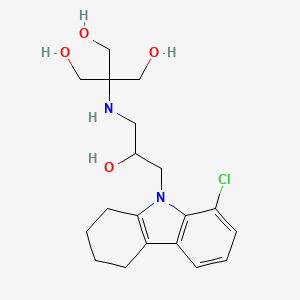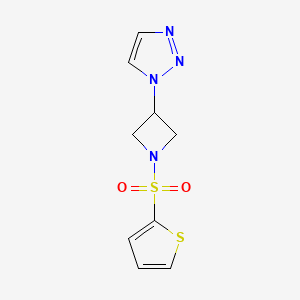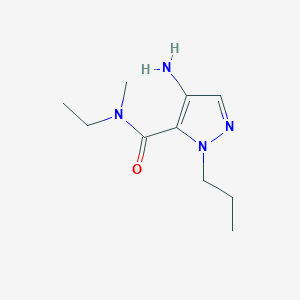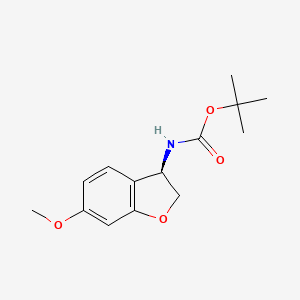
1,2-Dichloro-3,5-dicyanobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3,5-dicyanobenzene is a derivative of benzene, consisting of two adjacent chlorine atoms . It is mainly used as a precursor chemical in the synthesis of agrochemicals, as a preferred solvent for dissolving and working with fullerenes, as an insecticide, and in softening and removing carbon-based contamination on metal surfaces .
Synthesis Analysis
The synthesis of 1,2-Dichloro-3,5-dicyanobenzene involves the nucleophilic substitution of alkyl halides by cyanide and the conversion of aldehydes . The reaction also affords the 1,4- and small amounts of the 1,3-isomer .Molecular Structure Analysis
The molecular structure of 1,2-Dichloro-3,5-dicyanobenzene is characterized by two adjacent chlorine atoms attached to a benzene ring . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions of 1,2-Dichloro-3,5-dicyanobenzene involve a two-step mechanism characterized by initial addition of the nucleophile (hydroxide ion or water) to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .Physical And Chemical Properties Analysis
1,2-Dichloro-3,5-dicyanobenzene is a colorless liquid that is poorly soluble in water but miscible with most organic solvents . It has a molar mass of 147.01 g/mol, a density of 1.30 g/cm^3, a melting point of -17.03 °C, and a boiling point of 180.19 °C .Aplicaciones Científicas De Investigación
Synthesis and Derivatives
- Synthesis of Phthalocyanines : 4,5-Dichloro-1,2-dicyanobenzene, a derivative of 1,2-Dichloro-3,5-dicyanobenzene, is used in synthesizing octasubstituted phthalocyanines, which have applications in materials science (Wöhrle et al., 1993).
Chemical Properties and Structures
- Structural Analysis : Studies on polychloromononitrobenzenes, closely related to 1,2-Dichloro-3,5-dicyanobenzene, provide insights into the structural properties of these compounds, which are important for understanding their reactivity and applications in manufacturing dyes and drugs (Bhar et al., 1995).
- Electron Transfer Studies : Research on diferrocenylbenzenes, which include compounds structurally similar to 1,2-Dichloro-3,5-dicyanobenzene, has revealed insights into intramolecular electron transfer and quantum interference, key concepts in molecular electronics and photonics (Patoux et al., 1997).
Material Science Applications
- Photocyclization and Solubility : Studies on compounds like 1,3-distyrylbenzene derivatives, related to 1,2-Dichloro-3,5-dicyanobenzene, focus on oxidative photocyclization processes that improve solubility in organic solvents, a key aspect in materials science (Toyoshima et al., 2013).
- Luminescent Materials : Research on 1,4-dithienyl-2,5-divinylbenzenes, related to 1,2-Dichloro-3,5-dicyanobenzene, has led to the synthesis of luminescent materials like bent anthradithiophenes (BADTs), which have potential applications in optoelectronics (Pietrangelo et al., 2007).
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various biochemical targets, including enzymes and receptors, to exert their effects .
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level .
Safety and Hazards
1,2-Dichloro-3,5-dicyanobenzene is mildly toxic and can cause respiratory tract irritation, eye irritation, and skin irritation . It is harmful if swallowed or inhaled . It is recommended to use this chemical only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
4,5-dichlorobenzene-1,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOPJLJHTMFDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-3,5-dicyanobenzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2971918.png)
![S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2971920.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971921.png)


![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)

![7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)](/img/structure/B2971930.png)

![1-(2,3-dihydro-1H-inden-5-ylsulfonyl)-4-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2971932.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2971934.png)

